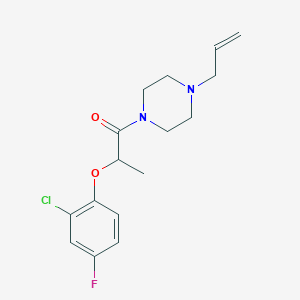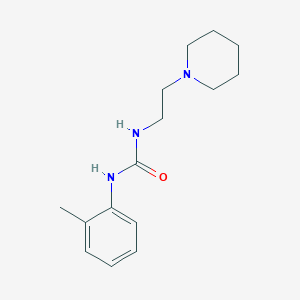![molecular formula C20H17N3O5 B5475909 methyl 4-[6-amino-5-cyano-4-(3-hydroxy-4-methoxyphenyl)pyridin-2-yl]-5-methyl-2-furoate](/img/structure/B5475909.png)
methyl 4-[6-amino-5-cyano-4-(3-hydroxy-4-methoxyphenyl)pyridin-2-yl]-5-methyl-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures are often used in the pharmaceutical sector. They can have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocycle-incorporated azo dye derivatives as potential scaffolds . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), three groups (tris-azo), four groups (tetrakis-azo), or more (poly-azo) in rare cases .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions with numerous reactants (nucleophiles and electrophiles) used in the synthesis of a variety of polyfunctional heterocyclic compounds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[6-amino-5-cyano-4-(3-hydroxy-4-methoxyphenyl)pyridin-2-yl]-5-methylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-10-12(8-18(28-10)20(25)27-3)15-7-13(14(9-21)19(22)23-15)11-4-5-17(26-2)16(24)6-11/h4-8,24H,1-3H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRFALYVGSXEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5475849.png)
![[2-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5475856.png)

![1'-[(2-methylpyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5475870.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]acetamide](/img/structure/B5475874.png)

![(3S*,4R*)-3-methoxy-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-amine](/img/structure/B5475887.png)
![6-{(Z)-2-[5-(4-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5475889.png)
![4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5475891.png)
![N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5475894.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5475897.png)
![1-{1-[2-(allyloxy)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5475901.png)
![2-[2-chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5475907.png)
